(1R,2R)-2-((4-Chloro-2-methylphenyl)amino)cyclopentan-1-ol
Description
(1R,2R)-2-((4-Chloro-2-methylphenyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a substituted phenylamino group at the C2 position. The compound’s stereochemistry (1R,2R) and substituent arrangement—specifically the 4-chloro and 2-methyl groups on the phenyl ring—distinguish it from structurally related analogs.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
(1R,2R)-2-(4-chloro-2-methylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16ClNO/c1-8-7-9(13)5-6-10(8)14-11-3-2-4-12(11)15/h5-7,11-12,14-15H,2-4H2,1H3/t11-,12-/m1/s1 |
InChI Key |
XSNOVAOUYVBGJJ-VXGBXAGGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)N[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2CCCC2O |
Origin of Product |
United States |
Biological Activity
(1R,2R)-2-((4-Chloro-2-methylphenyl)amino)cyclopentan-1-ol is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopentanol core substituted with a 4-chloro-2-methylphenyl amino group. The stereochemistry at the cyclopentanol position contributes to its biological effects.
Pharmacological Effects
- Antidiabetic Activity : Research indicates that derivatives of this compound exhibit significant antidiabetic properties. Specifically, compounds with similar structures have been shown to activate insulin signaling pathways, improve glucose uptake, and reduce hyperglycemia in diabetic models .
- Anti-inflammatory Properties : Several studies suggest that this compound may possess anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in glucose metabolism, contributing to its antidiabetic effects.
- Modulation of Signaling Pathways : It appears to modulate pathways related to inflammation and cell survival, possibly through interactions with key receptors or transcription factors.
Study 1: Antidiabetic Efficacy
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on glucose levels in diabetic rats. The results indicated a significant reduction in blood glucose levels compared to control groups, supporting its potential as an antidiabetic agent .
Study 2: Neuroprotection in Cell Cultures
In a study investigating neuroprotective agents, this compound was tested on cultured neuronal cells exposed to oxidative stress. The compound significantly reduced cell death and increased cell viability, indicating its protective effects against neurotoxic insults .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Chlorine and Methyl Substitution
The positional arrangement of substituents on the phenyl ring significantly alters molecular interactions. For example:
The absence of a methyl group in the latter reduces steric hindrance, which may influence receptor interactions .
Substituent Variations on the Phenyl Ring
Substituents such as methoxy, fluoro, and aminomethyl groups modulate electronic and steric properties:
The target’s chloro-methyl combination contrasts with electron-donating (methoxy) or smaller halogen (fluoro) substituents, likely increasing its lipophilicity and altering metabolic stability .
Stereochemical Variants
Stereochemistry at C1 and C2 critically affects molecular conformation and bioactivity:
The (1R,2R) configuration in the target compound may favor specific enantioselective interactions, whereas (1R,2S) isomers could exhibit divergent pharmacological profiles .
Amino Group Modifications
Variations in the amino substituent influence solubility and receptor affinity:
The target’s aryl amino group balances lipophilicity and polarity, whereas benzyl or methyl substituents may prioritize membrane permeability or metabolic stability, respectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R)-2-((4-Chloro-2-methylphenyl)amino)cyclopentan-1-ol, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves condensation of a chiral amine (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) with a ketone intermediate, followed by sodium borohydride (NaBH₄) reduction in tetrahydrofuran (THF)/ethanol (1:1 v/v) at 273 K. Stereochemical control is ensured by using enantiopure starting materials and monitoring reaction conditions (e.g., temperature, solvent polarity). Post-reduction purification via silica-gel chromatography minimizes racemization .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical confirmation, as demonstrated in crystallographic studies (e.g., space group P2₁2₁2₁, R factor < 0.05). Complementary techniques include chiral HPLC with a polysaccharide column, circular dichroism (CD) for optical activity, and ¹H/¹³C NMR to verify substituent environments .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Accelerated stability studies under controlled pH (e.g., 2–10) and thermal stress (40–80°C) are conducted using HPLC-UV to monitor degradation products. For example, intramolecular hydrogen bonds (O–H⋯N) enhance stability in acidic conditions, while basic conditions may promote hydrolysis of the cyclopentanol moiety .
Advanced Research Questions
Q. What strategies mitigate racemization during synthesis and purification of (1R,2R)-configured derivatives?
- Methodological Answer : Racemization is minimized by:
- Using low-temperature (−20°C) reactions to reduce kinetic energy.
- Employing chiral auxiliaries or catalysts (e.g., Sharpless epoxidation-inspired systems) to preserve stereochemistry.
- Avoiding high-polarity solvents during purification (e.g., substituting methanol with n-hexane for crystallization) .
Q. How can computational modeling predict the biological activity and receptor interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the molecule’s geometry, while molecular docking (e.g., AutoDock Vina) simulates binding to target receptors (e.g., neurotransmitter transporters). Pharmacophore mapping identifies critical interactions, such as hydrogen bonding with the hydroxyl group and hydrophobic contacts with the chlorophenyl moiety .
Q. What are the implications of intramolecular hydrogen bonding on the compound’s conformation and stability?
- Methodological Answer : The O–H⋯N hydrogen bond (2.6–2.8 Å) stabilizes a cis-cyclopentanol-amine conformation, as confirmed by SC-XRD. This rigidifies the structure, reducing entropy-driven degradation. Solvent-dependent NMR studies (DMSO vs. CDCl₃) reveal how hydrogen bonding modulates solubility and aggregation .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., diastereomers) or assay variability. Solutions include:
- Reproducing assays with rigorously purified batches (≥99% HPLC purity).
- Validating target engagement using orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays).
- Cross-referencing with structurally analogous compounds to isolate pharmacophoric contributions .
Q. Can this compound serve as a chiral catalyst or ligand in asymmetric synthesis?
- Methodological Answer : The amine-alcohol motif enables its use as a ligand in transition-metal catalysis (e.g., Cu²⁺ complexes for Diels-Alder reactions). In asymmetric aldol reactions, it facilitates enamine activation, achieving enantiomeric excess (ee) >90% under optimized conditions (e.g., −40°C, THF). Comparative studies with proline derivatives highlight its superior steric shielding effects .
Q. What challenges arise in comparative studies with structurally similar compounds, and how are they addressed?
- Methodological Answer : Key challenges include:
- Variable steric hindrance from substituents (e.g., 4-chloro vs. 2-methyl groups) altering reactivity.
- Divergent solubility profiles complicating in vitro assays.
Solutions involve: - Standardizing assay conditions (e.g., DMSO concentration, cell lines).
- Using matched molecular pair analysis to isolate structural effects.
- Validating results with in silico QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
